molecular formula C8H2BrCl2IN2 B15364606 7-Bromo-2,4-dichloro-6-iodoquinazoline

7-Bromo-2,4-dichloro-6-iodoquinazoline

Cat. No.: B15364606
M. Wt: 403.83 g/mol
InChI Key: YMTQLBMNOFKZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,4-dichloro-6-iodoquinazoline is a polyhalogenated quinazoline derivative with the molecular formula C₈HBrCl₂IN₂ and a molecular weight of 421.82 g/mol . Its CAS registry number is 2241720-34-1, and it is characterized by substituents at positions 2 (Cl), 4 (Cl), 6 (I), and 7 (Br) on the quinazoline core . The compound is stored under inert conditions at 2–8°C to ensure stability, reflecting its sensitivity to light and atmospheric oxygen .

Properties

Molecular Formula

C8H2BrCl2IN2

Molecular Weight

403.83 g/mol

IUPAC Name

7-bromo-2,4-dichloro-6-iodoquinazoline

InChI

InChI=1S/C8H2BrCl2IN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H

InChI Key

YMTQLBMNOFKZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Br)N=C(N=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

  • Molecular Formula : C₈HBrCl₂FIN₂
  • Molecular Weight : 421.82 g/mol (same as the parent compound)
  • CAS No.: 2241720-34-1
  • Key Difference : Contains an additional fluorine atom at position 8.

8-Bromo-2,4-dichloro-7-iodoquinazoline

  • Molecular Formula : C₈H₂BrCl₂IN₂
  • Molecular Weight : 403.83 g/mol
  • CAS No.: 2089648-40-6
  • Key Difference : Bromine and iodine positions are swapped (Br at position 8, I at position 7).
  • Impact : Steric hindrance and electronic effects differ due to iodine’s larger atomic radius, which may influence binding affinity in kinase inhibition assays .

7-Bromo-2,4-dichloro-6-fluoroquinazoline

  • Molecular Formula : C₈H₂BrCl₂FN₂
  • Molecular Weight : 305.93 g/mol
  • CAS No.: 1374208-44-2
  • Key Difference : Iodine at position 6 is replaced by fluorine.
  • Impact : Reduced molecular weight and altered lipophilicity, which could affect membrane permeability in biological systems .

Substituent Type and Functional Group Variation

6-Bromo-4-chloro-7-methoxyquinazoline

  • Molecular Formula : C₉H₆BrClN₂O
  • Molecular Weight : 273.51 g/mol
  • CAS No.: 1256955-27-7
  • Key Difference : Methoxy group (-OCH₃) at position 7 instead of bromine.

7-Benzyloxy-4-chloro-6-methoxyquinazoline

  • Molecular Formula : C₁₆H₁₂ClN₂O₂ (estimated)
  • CAS No.: Listed in Biopharmacule’s catalog
  • Key Difference : Benzyloxy group at position 7 and methoxy at position 4.
  • Impact : Increased steric bulk may reduce reactivity in nucleophilic substitution reactions but improve stability under acidic conditions .

Hazard and Stability Profiles

Compound Hazard Statements Signal Word Storage Conditions
7-Bromo-2,4-dichloro-6-iodoquinazoline H302, H315, H319 (toxic if swallowed, skin/eye irritation) Warning 2–8°C, inert atmosphere
8-Bromo-2,4-dichloro-7-iodoquinazoline H301, H311, H331 (acute toxicity) Danger Not specified
7-Bromo-2,4-dichloro-6-fluoroquinazoline Data unavailable

Key Insight : The presence of iodine correlates with higher toxicity (e.g., H301 in the 8-bromo-7-iodo analog ), while fluorine substitution reduces acute hazards .

Q & A

Basic: What are the common synthetic routes for preparing 7-Bromo-2,4-dichloro-6-iodoquinazoline, and what challenges arise in achieving regioselectivity during halogenation steps?

Answer:
The synthesis of this compound typically involves multi-step halogenation of a quinazoline precursor. A plausible route starts with selective bromination at position 7 using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}, followed by chlorination at positions 2 and 4 via electrophilic substitution with SOCl2\text{SOCl}_2. Iodination at position 6 may require metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) .

Key Challenges:

  • Regioselectivity: Competing halogenation pathways can lead to byproducts. For example, steric and electronic effects from substituents may favor undesired positions.
  • Purification: Separation of isomers (e.g., 6-iodo vs. 8-iodo derivatives) requires advanced techniques like preparative HPLC or crystallization.

Methodological Recommendations:

  • Use directing groups (e.g., nitro or amino) to control halogen placement.
  • Optimize reaction temperature and solvent polarity to suppress side reactions (e.g., DMSO\text{DMSO} for nucleophilic substitution) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy:
    • 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns via chemical shifts (e.g., deshielded protons near halogens).
    • 19F^{19}\text{F}-NMR (if applicable) can detect trace fluorinated impurities .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}, 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}).
  • X-ray Crystallography: Resolves ambiguity in regiochemistry for crystalline derivatives .

Purity Assessment:

  • HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis: Confirms stoichiometric halogen ratios.

Advanced: How can researchers optimize reaction conditions to mitigate competing substitution pathways when modifying the quinazoline core?

Answer:
Competing Pathways:

  • Nucleophilic vs. Electrophilic Substitution: Halogens (e.g., Br, Cl) may act as leaving groups under basic conditions, leading to unintended displacement.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF\text{DMF}) stabilize transition states in SNAr reactions, favoring desired substitutions .
  • Catalysis: Pd or Cu catalysts enhance regioselectivity in cross-coupling reactions (e.g., Suzuki for aryl-iodo bonds) .
  • Temperature Control: Lower temperatures (< 0°C) reduce kinetic side products during halogenation.

Case Study:
For iodination at position 6, pre-coordination of iodine to a Lewis acid (e.g., BF3\text{BF}_3) directs electrophilic attack .

Advanced: What strategies are recommended for resolving contradictions in solubility data observed across different solvent systems for halogenated quinazolines?

Answer:
Contradictory Data Sources:

  • Discrepancies may arise from solvent polarity, crystallinity, or hydration states.

Resolution Strategies:

  • Solubility Parameter Analysis: Use Hansen solubility parameters (δD,δP,δH\delta_D, \delta_P, \delta_H) to predict solvent compatibility.
  • Co-solvent Systems: Mixtures (e.g., DMSO\text{DMSO}-water) improve dissolution of highly halogenated compounds .
  • Thermogravimetric Analysis (TGA): Detects solvent residues or hydrate formation affecting solubility.

Example:
For this compound, solubility in DMSO\text{DMSO} (~50 mg/mL) vs. insolubility in hexane can be modeled using δ\delta-values .

Advanced: In designing biological activity studies, what in vitro assays are most appropriate for evaluating the therapeutic potential of this compound derivatives?

Answer:
Assay Selection Criteria:

  • Target Engagement: Kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization.
  • Cytotoxicity: MTT assays against cancer cell lines (e.g., HepG2, SW620) .
  • Antimicrobial Activity: MIC determination against Gram-positive/negative strains.

Methodological Considerations:

  • Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to calculate IC50\text{IC}_{50}.
  • Controls: Include reference inhibitors (e.g., Gefitinib for EGFR) and solvent-only blanks.

Data Interpretation:

  • Correlate halogen positioning with activity; e.g., iodine at position 6 may enhance DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.